molecular formula C13H16N2 B1285239 2-(Piperidin-1-ylmethyl)benzonitrile CAS No. 135277-08-6

2-(Piperidin-1-ylmethyl)benzonitrile

Cat. No. B1285239
M. Wt: 200.28 g/mol
InChI Key: GZCZPFLQOUIXII-UHFFFAOYSA-N
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Description

The compound "2-(Piperidin-1-ylmethyl)benzonitrile" is a chemical structure that is part of a broader class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its nitrogen atom that can readily engage in hydrogen bonding and its ability to adopt various conformations that can fit into different biological targets. The benzonitrile moiety attached to the piperidine ring suggests potential for interactions with biological targets through pi-stacking and dipole interactions.

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in medicinal chemistry due to their potential therapeutic applications. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) was achieved by incorporating an indanone moiety into the piperidine structure, which resulted in a potent anti-acetylcholinesterase inhibitor . Similarly, the synthesis of 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile involved the addition of a 4-piperidinylmethoxy group to a pyridine ring, which was then complexed with LSD1 to study its binding mode . These examples demonstrate the versatility of piperidine derivatives in drug design and the importance of synthetic strategies to create novel compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the crystal structure of LSD1 in complex with a piperidine-containing inhibitor revealed that the piperidine ring can adopt different conformations to interact with critical residues in the catalytic center of the enzyme . The chair conformation of the piperidine ring is a common feature in these compounds, providing a stable scaffold for further functionalization . The molecular structure, including the conformation of the piperidine ring and the orientation of substituents, is crucial for the binding affinity and specificity of these molecules towards their biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the introduction of different substituents on the piperidine nitrogen or the benzamide moiety can dramatically enhance anti-acetylcholinesterase activity . The reactivity of the piperidine nitrogen is also a key factor in the biological activity of these compounds, as seen in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . The ability to undergo chemical transformations allows for the optimization of piperidine derivatives as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine provided insights into the compound's solid-state properties, which are important for its formulation and storage . The spectroscopic characterization of 1-Benzyl-4-(N-Boc-amino)piperidine using techniques like FT-IR, FT-Raman, and NMR provided detailed information on the vibrational and electronic properties of the molecule, which are relevant for its identification and quality control .

Safety And Hazards

The safety data sheet for a similar compound, “2-(1-Piperidinyl)benzonitrile”, suggests that it is combustible and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye protection when handling this compound .

Future Directions

While specific future directions for “2-(Piperidin-1-ylmethyl)benzonitrile” were not found, a study on the organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy suggests potential future research directions for similar compounds .

properties

IUPAC Name

2-(piperidin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZPFLQOUIXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567870
Record name 2-[(Piperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-ylmethyl)benzonitrile

CAS RN

135277-08-6
Record name 2-(1-Piperidinylmethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135277-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Piperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 35 g (0.18 mole) of cyanobromotoluene and 16.18 g (0.19 mole) of piperidine in 300 mL of anhydrous DMF was treated with 73 g (0.5 mole) of K2CO3 at 50° C. for 2 hr. The reaction mixture was filtered through a plug of Celite, washed with 400 mL of ethyl acetate, and the filtrate was partitioned between ethyl acetate and ½ saturated brine. The organic layer was dried over anhydrous Na2SO4 and concentrated in vacuo, yielding 36 g (0.18 mole) 100% of 2-Piperidin-1-ylmethyl-benzonitrile. 1H NMR (300 MHz, CDCl3) 7.6 (m, 3H), 7.24 (m, 1H), 3.6 (s, 2H), 2.4 (m, 4H), 1.5 (m, 6H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
16.18 g
Type
reactant
Reaction Step One
Name
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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